Methyl 3,4,5-trimethoxybenzoate-d9 is a deuterated derivative of methyl 3,4,5-trimethoxybenzoate, which is an aromatic compound characterized by three methoxy groups attached to a benzoate structure. The compound is notable for its applications in pharmaceutical research, particularly as a standard for impurity analysis in various drug formulations. Its molecular formula is with a molecular weight of approximately 226.23 g/mol for the unlabeled version and 235.28 g/mol for the deuterated form, with the CAS number for the deuterated variant being 1182838-07-8 and for the unlabeled version being 1916-07-0.
Methyl 3,4,5-trimethoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3,4,5-trimethoxybenzoic acid with methanol in the presence of sulfuric acid as a catalyst. This reaction typically occurs under reflux conditions.
The structure of methyl 3,4,5-trimethoxybenzoate features a benzene ring substituted with three methoxy groups (-OCH₃) at the 3, 4, and 5 positions relative to the carboxylate group. The deuterated version incorporates deuterium atoms into its structure.
Methyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions typical for esters:
The mechanism of action for methyl 3,4,5-trimethoxybenzoate primarily involves its role as a pharmaceutical intermediate. It serves as a precursor in synthesizing various drugs that target gastrointestinal disorders and anxiety . The specific interactions at the molecular level depend on its incorporation into larger molecular frameworks during drug synthesis.
Methyl 3,4,5-trimethoxybenzoate has several scientific uses:
The synthesis of Methyl 3,4,5-trimethoxybenzoate-d9 (CAS: 1182838-07-8) typically begins with gallic acid (3,4,5-trihydroxybenzoic acid), which undergoes sequential methylation and esterification. The deuterated variant is produced via acid-catalyzed esterification using deuterated methanol (CD₃OD) or halogen-deuterium exchange of pre-formed methoxy groups under basic conditions [2] [5]. Key physicochemical properties include:
Table 1: Comparative Properties of Deuterated vs. Non-Deuterated Analogues
Property | Methyl 3,4,5-Trimethoxybenzoate-d9 | Non-Deuterated Analog |
---|---|---|
Molecular Weight | 235.28 g/mol | 226.23 g/mol |
Boiling Point | 274.5 ± 0.5°C | 274.5°C |
LogP | 1.74 | 1.74 |
Isotopic Purity | >98% | N/A |
CAS Number | 1182838-07-8 | 1916-07-0 |
Methyl 3,4,5-trimethoxybenzoate-d9 serves as a versatile internal standard and metabolic tracer due to its near-identical chromatographic behavior to the protiated compound, distinguishable only by mass spectrometry. Applications include:
Recent advances in precision deuteration, such as organometallic H/D exchange using iridium or ruthenium catalysts, allow site-specific labeling of complex molecules, reducing isotopic impurities that complicate metabolic data interpretation [9] [10].
The 3,4,5-trimethoxybenzoate pharmacophore has evolved from naturally occurring precursors to a cornerstone of synthetic medicinal chemistry:
The trimethoxybenzoate scaffold’s versatility is demonstrated through its integration into diverse therapeutic classes:
Table 2: Evolution of Key Trimethoxybenzoate-Derived Pharmaceuticals
Era | Compound Class | Therapeutic Application | Role of Trimethoxybenzoate |
---|---|---|---|
1960s | Trimethoprim | Antibiotic | Core pharmacophore |
1980s | Trimebutine | Gastrointestinal motility control | Ester side-chain |
2000s | Combretastatin A-4 Analogues | Antitumor agents | Bioisostere for stability optimization |
2020s | Deuterated APIs (e.g., d9-TMP) | Metabolic optimization | KIE-based half-life extension |
The emergence of Methyl 3,4,5-trimethoxybenzoate-d9 reflects a paradigm shift toward isotopically engineered APIs. Its deuterated methoxy groups mitigate metabolic dealkylation—a primary inactivation pathway for trimethoprim and related compounds—extending plasma half-life without altering target affinity [9] [10]. This approach aligns with FDA-approved deuterated drugs (e.g., deutetrabenazine), validating the clinical potential of strategic deuteration [9].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 4261-17-0
CAS No.: